Undecyl dodecyl phthalate
Description
Contextualization of Undecyl Dodecyl Phthalate (B1215562) within Phthalate Ester Research
Undecyl dodecyl phthalate is a high molecular weight, long-chain phthalate ester. smolecule.com It is characterized by a molecular structure consisting of a phthalic acid group esterified with undecyl and dodecyl alcohols. smolecule.com As a member of the high molecular weight phthalate ester (HMWPE) group, it is studied alongside other long-chain phthalates like diisodecyl phthalate (DIDP) and diundecyl phthalate (DUP). canada.caindustrialchemicals.gov.au
Research into phthalate esters often differentiates between high and low molecular weight compounds because their properties, applications, and environmental behavior can vary significantly. canada.caresearchgate.net Long-chain phthalates like undecyl dodecyl phthalate are noted for their lower volatility and reduced migration from plastic materials compared to their short-chain counterparts. plasticisers.orgguidechem.com The specific combination of undecyl and dodecyl chains gives the compound distinct physical properties that make it suitable for specialized industrial uses. smolecule.com Scientific interest in undecyl dodecyl phthalate is often linked to its function as a plasticizer in polyvinyl chloride (PVC) and other polymers, where it imparts flexibility and durability. smolecule.comguidechem.com
Historical Trajectories of Plasticizer Development and Application
The use of substances to increase the flexibility of materials predates the modern plastics industry. The concept was first realized in the 19th century with the use of natural camphor (B46023) to make nitrocellulose more malleable, which led to the development of the first thermoplastic, celluloid. kinampark.comazom.com Early plasticizers were often natural oils, but these were not always satisfactory for various applications. kinampark.com
A significant milestone occurred in 1912 with the discovery of triphenyl phosphate, ushering in the era of synthetic ester plasticizers. kinampark.com Phthalic acid esters first found use as plasticizers in 1920. kinampark.com Throughout the 20th century, compounds like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), introduced in the 1930s, became some of the most widely used plasticizers. kinampark.com
The continuous demand for materials with specific performance characteristics, such as enhanced flexibility, durability, and resistance to environmental factors, drove the development of a vast range of specialty plasticizers. kinampark.comwikipedia.org This evolution was also influenced by the need to meet rigorous product specifications and compatibility with a growing variety of polymers. kinampark.com Over the last 60 years, more than 30,000 different substances have been evaluated for their plasticizing properties, though only about 50 are in commercial use today. wikipedia.org This extensive research and development led to the availability of numerous plasticizer types, including the high molecular weight phthalates like undecyl dodecyl phthalate, designed for specific and demanding applications. kinampark.commolecularcloud.org Plasticizers are now essential in numerous sectors, including construction, automotive, electronics, and consumer goods. plasticisers.orgthecivilstudies.comeupegypt.com
Scope and Research Objectives for Undecyl Dodecyl Phthalate Investigations
The primary objective in the study of undecyl dodecyl phthalate is related to its principal application as a plasticizer. Research focuses on its ability to improve the flexibility, workability, and durability of polymers, particularly PVC. guidechem.comthecivilstudies.com Key performance characteristics under investigation include its high compatibility with various polymers, low volatility, and good thermal stability, which are crucial for processing and end-product performance. guidechem.com
A significant area of research involves understanding the physicochemical properties of undecyl dodecyl phthalate. This includes determining its boiling point, melting point, density, and viscosity to ensure its suitability for high-temperature applications like wire insulation and automotive parts. chemicalbook.com
Furthermore, research objectives extend to its environmental behavior. Studies have noted that high molecular weight phthalates such as undecyl dodecyl phthalate tend to have a lower potential to leach from products into water sources compared to lower molecular weight phthalates. smolecule.com Investigations also focus on its potential for bioaccumulation and its metabolic pathways. smolecule.comnih.gov Research indicates that these compounds are metabolized into monoesters which are then excreted. smolecule.com The development of precise analytical methods, such as gas chromatography-mass spectrometry (GC-MS), is another key objective to enable the detection and quantification of undecyl dodecyl phthalate in various samples.
Data Tables
Table 1: Physicochemical Properties of Undecyl Dodecyl Phthalate
| Property | Value | Source |
| IUPAC Name | 2-O-dodecyl 1-O-undecyl benzene-1,2-dicarboxylate | smolecule.com |
| CAS Number | 68515-47-9 | chemicalbook.com |
| Molecular Formula | C₃₁H₅₂O₄ | chemicalbook.com |
| Molecular Weight | 488.74 g/mol | chemicalbook.com |
| Appearance | Colorless, oily liquid | smolecule.comguidechem.com |
| Melting Point | -30 °C | chemicalbook.com |
| Boiling Point | 511.85 °C | chemicalbook.com |
| Density | 0.952 g/cm³ (at 20°C) | chemicalbook.com |
| Flash Point | 440 - 445 °C | chemicalbook.com |
| Water Solubility | Insoluble | smolecule.com |
Table 2: Similar and Related Phthalate Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Application / Note | Source |
| Diundecyl Phthalate (DUP) | C₃₀H₅₀O₄ | 474.7 | Plasticizer, used in PVC, printing inks, resins. | industrialchemicals.gov.ausmolecule.com |
| Dodecyl Phthalate | C₂₀H₃₀O₄ | 334.45 | Plasticizer with different performance characteristics. | smolecule.comchemsrc.com |
| Diisodecyl Phthalate (DIDP) | C₂₈H₄₆O₄ | 446.7 | Plasticizer noted for flexibility and low volatility. | smolecule.commolecularcloud.org |
| Di(2-ethylhexyl) phthalate (DEHP) | C₂₄H₃₈O₄ | 390.56 | Widely used general-purpose plasticizer. | kinampark.commolecularcloud.org |
| Dibutyl Phthalate (DBP) | C₁₆H₂₂O₄ | 278.34 | Used in polyvinyl acetate (B1210297) dispersions. | kinampark.com |
| Dimethyl Phthalate (DMP) | C₁₀H₁₀O₄ | 194.18 | Low molecular weight, used in fragrances. | wikipedia.org |
| Diethyl Phthalate (DEP) | C₁₂H₁₄O₄ | 222.24 | Low molecular weight, used as a fragrance carrier. | wikipedia.org |
Properties
Molecular Formula |
C31H52O4 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-O-dodecyl 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-20-24-28(29)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h20-21,24-25H,3-19,22-23,26-27H2,1-2H3 |
InChI Key |
HTTHIONWWJTHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC |
Origin of Product |
United States |
Synthesis and Industrial Production Methodologies for Undecyl Dodecyl Phthalate
Chemical Pathways for Phthalate (B1215562) Ester Synthesis
The fundamental chemistry for producing undecyl dodecyl phthalate and other phthalate esters is rooted in the esterification of phthalic acid or its anhydride (B1165640) with corresponding alcohols. wikipedia.orgnj-chem.co.jp
Esterification Reactions Involving Phthalic Anhydride and Higher Alcohols
The synthesis of phthalate esters is a two-stage process. wikipedia.orgresearchgate.net For undecyl dodecyl phthalate, the primary reactants are phthalic anhydride, undecyl alcohol (undecanol), and dodecyl alcohol (dodecanol). smolecule.comgoogle.com
The reaction proceeds as follows:
Monoesterification: The first stage involves the rapid and essentially complete reaction of phthalic anhydride with an alcohol (either undecanol (B1663989) or dodecanol) to form a monoalkyl phthalate intermediate. wikipedia.orgresearchgate.net This step is an irreversible reaction that can occur without a catalyst. researchgate.net
C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H) (where R is an undecyl or dodecyl group)
Diesterification: The second stage is the conversion of the monoester into the final diester product, undecyl dodecyl phthalate. This reaction is significantly slower, reversible, and requires a catalyst and elevated temperatures to proceed efficiently by driving off the water by-product. wikipedia.orgresearchgate.net
C₆H₄(CO₂R)(CO₂H) + R'OH → C₆H₄(CO₂R)(CO₂R') + H₂O (where R and R' are undecyl and dodecyl groups)
Kinetic studies on similar higher aliphatic alcohols confirm that the formation of the monoester is very fast, while the second esterification step is the rate-limiting part of the process. researchgate.netresearchgate.net
Table 1: Stages of Phthalate Ester Synthesis
| Stage | Reactants | Product | Reaction Speed | Catalyst Requirement |
| 1. Monoesterification | Phthalic Anhydride + Alcohol | Monoalkyl Phthalate | Very Fast | Not required |
| 2. Diesterification | Monoalkyl Phthalate + Alcohol | Dialkyl Phthalate + Water | Slow | Required |
Catalytic Systems in Phthalate Ester Production
The choice of catalyst is critical for the second, slower esterification reaction, influencing reaction rates and the profile of by-products. google.comresearchgate.net Two primary categories of catalysts are used in industrial production: acid catalysts and organometallic catalysts.
Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are effective catalysts. google.comroyalsocietypublishing.org Sulfuric acid, in particular, has been shown to significantly lower the activation energy required for the second esterification step. However, these homogeneous catalysts can lead to environmental concerns and require costly neutralization and separation steps from the final product. royalsocietypublishing.org
Organometallic Catalysts (Titanates): Tetra-alkyl titanates, such as tetra-isopropyl titanate (TIPT), are frequently used as esterification catalysts in the commercial production of long-chain phthalates. google.com Titanate catalysts are generally preferred because they result in lower levels of dialkyl ether by-products compared to acid catalysts. google.com The selection of the alkyl group on the titanate catalyst itself can be a tool for process optimization. For instance, using titanates made from primary alcohols (C4-C10) can allow the alcohol from the catalyst to be incorporated into the final product, reducing waste. google.com
Recent research has also explored the use of solid acid catalysts like hydrophobic zeolites (e.g., H-Beta 75), which can facilitate the breaking of ester bonds (hydrolysis) but are also studied for their potential in esterification processes, offering advantages in catalyst recovery and reuse. frontiersin.orgrsc.org
Table 2: Comparison of Common Catalytic Systems
| Catalyst Type | Examples | Advantages | Disadvantages |
| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity, lowers activation energy. | Homogeneous (difficult to separate), requires neutralization, can generate more by-products. google.comroyalsocietypublishing.org |
| Organometallic Catalysts | Tetra-alkyl Titanates (e.g., TIPT) | Lower formation of dialkyl ether by-products, can be optimized to reduce waste. google.com | The alcohol from the catalyst can form co-esters. google.com |
| Solid Acid Catalysts | Zeolites | Heterogeneous (easy to separate and recycle). frontiersin.orgrsc.org | Primarily researched for hydrolysis, may require specific conditions for esterification. rsc.org |
Industrial-Scale Manufacturing Processes of Long-Chain Phthalate Esters
The industrial production of long-chain phthalates like undecyl dodecyl phthalate is a large-scale batch or continuous process designed to maximize throughput and product consistency. lookchem.com The process involves reacting molten phthalic anhydride with an excess of the alcohol mixture at high temperatures. wikipedia.org
Process Optimization and Efficiency in Undecyl Dodecyl Phthalate Synthesis
Efficiency in industrial synthesis focuses on maximizing the conversion of reactants to the desired diester while minimizing energy consumption and waste generation. Key areas for optimization include:
Catalyst Selection: As mentioned, using specific tetra-alkyl titanate catalysts can improve efficiency. By using a catalyst derived from a C8-C10 primary alcohol instead of isopropyl alcohol (from TIPT), the catalyst's alcohol component is more likely to be incorporated into the valuable phthalate product rather than being lost to the wastewater stream, thus reducing the environmental burden of the process. google.com
Reaction Conditions: The reaction is conducted at elevated temperatures to facilitate the removal of water, which drives the equilibrium of the second esterification step toward the product side. wikipedia.org Controlling temperature and pressure is crucial for preventing unwanted side reactions.
Reactant Ratio: Using an excess of the alcohol mixture helps to ensure the complete conversion of the phthalic anhydride and the monoester intermediate. wikipedia.org
By-product Formation and Management in Industrial Synthesis
Several by-products are formed during the synthesis of undecyl dodecyl phthalate, and their management is a critical aspect of industrial production.
Water: Water is the most abundant by-product, formed during the second esterification stage. smolecule.comwikipedia.org It is continuously removed from the reactor to shift the reaction equilibrium towards the formation of the diester.
Di-alkyl Ethers: These are significant impurities formed as by-products, particularly when using strong acid catalysts. google.com Titanate catalysts are favored for their tendency to produce lower levels of these ethers. google.com
Co-esters: When using titanate catalysts like TIPT, the alcohol from the catalyst (e.g., isopropyl alcohol) can be liberated and react with the phthalic intermediate. google.com This forms a "co-ester" (e.g., an isopropyl-undecyl phthalate). These co-esters can have volatilities similar to other by-products, making them difficult to separate from the main product and potentially impacting its performance characteristics. google.com
Post-reaction, the crude product undergoes several purification steps, including neutralization of the catalyst (if acidic), removal of excess alcohol via distillation, and filtration to yield the final high-purity undecyl dodecyl phthalate product.
Analytical Methodologies for Undecyl Dodecyl Phthalate Detection and Quantification
Sample Preparation Techniques for Diverse Environmental Matrices
The primary goal of sample preparation is to extract undecyl dodecyl phthalate (B1215562) from the sample matrix and remove interfering substances that could compromise the accuracy of subsequent analysis. Given the ubiquity of phthalates in laboratory materials, rigorous measures to avoid background contamination are essential throughout the preparation process.
Extraction Protocols for Solid and Liquid Environmental Samples
The choice of extraction protocol is determined by the physical state of the environmental matrix (solid or liquid).
For solid samples such as soil, sediment, and sludge, methods that facilitate the transfer of the lipophilic phthalate into an organic solvent are employed.
Soxhlet Extraction: A classic and robust method, though it requires significant time and large volumes of organic solvents.
Ultrasonic Extraction: This technique uses high-frequency sound waves to enhance the extraction of analytes from the sample into a solvent, offering a faster alternative to Soxhlet.
Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures and pressures to rapidly and efficiently extract compounds from solid and semisolid samples with reduced solvent consumption.
For liquid samples like water, various extraction techniques are utilized to transfer the analyte from the aqueous phase to an organic solvent or a solid sorbent.
Liquid-Liquid Extraction (LLE): A conventional method where the aqueous sample is mixed with an immiscible organic solvent (e.g., n-hexane) to partition the phthalate into the organic phase.
Solid-Phase Extraction (SPE): This is a widely used and highly effective technique where the water sample is passed through a cartridge containing a solid sorbent (e.g., C18) that retains the phthalate. The analyte is later eluted with a small volume of an organic solvent. Automated SPE systems can improve reproducibility and sample throughput.
Table 1: Comparison of Extraction Protocols for Phthalates in Environmental Samples
| Extraction Method | Matrix Type | Advantages | Disadvantages | Source |
| Soxhlet Extraction | Solid | High precision, robust, standardized | Time-consuming, large solvent volumes | |
| Ultrasonic Extraction | Solid | Rapid, efficient | Requires optimization for different matrices | |
| Accelerated Solvent Extraction (ASE) | Solid | Automated, fast, low solvent use | High initial instrument cost | |
| Liquid-Liquid Extraction (LLE) | Liquid | Simple, widely available | Labor-intensive, potential for emulsions | |
| Solid-Phase Extraction (SPE) | Liquid | High recovery, good pre-concentration, automation possible | Potential for sorbent contamination |
Clean-up and Pre-concentration Strategies
Following initial extraction, clean-up steps are crucial to remove co-extracted matrix components that can interfere with chromatographic analysis. These steps often simultaneously serve to concentrate the analyte, thereby increasing the sensitivity of the method.
Solid-Phase Extraction (SPE): Beyond its use as a primary extraction method for liquids, SPE is a cornerstone of sample clean-up for extracts from both solid and liquid samples. Cartridges packed with materials like silica gel or Florisil can effectively remove polar interferences.
Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies, dSPE involves adding a sorbent (like C18) directly to the sample extract, followed by vortexing and centrifugation. This approach provides a rapid and effective clean-up.
Microextraction Techniques: To minimize solvent use and improve efficiency, various microextraction techniques have been developed. Dispersive liquid-liquid microextraction (DLLME) involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer into the fine droplets of the extraction solvent. Solid-phase microextraction (SPME) uses a coated fiber to adsorb the analyte directly from the sample, which can then be thermally desorbed into the chromatograph.
Table 2: Overview of Clean-up and Pre-concentration Strategies for Phthalate Analysis
| Strategy | Principle | Key Benefits | Common Application | Source |
| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent, followed by selective elution. | High selectivity, effective concentration. | Clean-up of extracts from soil, water, and food. | |
| Dispersive SPE (dSPE) | Sorbent is mixed directly with the sample extract. | Fast, simple, effective matrix removal. | Used in QuEChERS methods for various matrices. | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analyte into a small volume of dispersed extraction solvent. | Very fast, high enrichment factor, low solvent use. | Pre-concentration of phthalates from aqueous samples. | |
| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Solvent-free, integrates sampling and pre-concentration. | Analysis of phthalates in water and air. |
Chromatographic and Spectrometric Techniques for Phthalate Ester Analysis
Chromatography coupled with mass spectrometry is the definitive approach for the analysis of phthalate esters, providing the necessary separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a widely used technique for the analysis of a broad range of phthalates due to its excellent resolving power and sensitivity. For analysis, the sample extract is injected into a heated port, where the phthalates are vaporized and then separated based on their boiling points and interactions with the stationary phase of a capillary column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both qualitative and quantitative information.
A significant challenge in GC-MS analysis of phthalates is that many share a common, stable fragment ion at a mass-to-charge ratio (m/z) of 149, which can complicate the identification of coeluting compounds. For long-chain phthalates like undecyl dodecyl phthalate, the high temperatures required for volatilization can sometimes lead to thermal degradation. For instance, diundecyl phthalate has been observed to break down into multiple smaller peaks during GC-MS analysis, requiring the integration of all associated peaks for accurate quantification. Analysis is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Table 3: Typical GC-MS Parameters for Phthalate Analysis
| Parameter | Typical Setting | Purpose | Source |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. | |
| Column | DB-5MS, Rtx-440, Rxi-XLB (or equivalent) | Provides separation of phthalate congeners based on polarity and boiling point. | |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. | |
| Oven Program | Temperature ramp (e.g., 100°C to 310°C) | Separates compounds based on their different boiling points. | |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces characteristic fragment patterns. | |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions characteristic of the target analytes. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Long-Chain Phthalates
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is an increasingly preferred method for the analysis of long-chain phthalates like undecyl dodecyl phthalate. This technique separates compounds in the liquid phase, which avoids the high temperatures of GC and reduces the risk of thermal degradation for less volatile compounds. Ultra-high-performance liquid chromatography (UHPLC) systems can provide even faster and more efficient separations.
The separated analytes are typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) before entering the mass spectrometer. Tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode, is used for detection. In MRM, a specific precursor ion for the target analyte is selected and fragmented, and only a specific product ion is monitored, providing exceptional selectivity and sensitivity, even in complex matrices.
Advanced Mass Spectrometry Approaches for Isomer Differentiation and Trace Analysis
The analysis of phthalates is often complicated by the presence of isomers, which have the same elemental composition and thus the same exact mass, making them difficult to distinguish by conventional mass spectrometry.
Advanced Tandem Mass Spectrometry (MS/MS): Techniques such as MRM³ can enhance detection selectivity by monitoring for second-generation product ions, which helps to differentiate the target analyte from background interferences.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements (<5 ppm deviation). This allows for the determination of the elemental composition of an ion, which can help confirm the identity of a compound and distinguish it from other molecules with the same nominal mass.
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation that can resolve isomeric phthalates that are not separated by chromatography alone. For example, Differential Mobility Spectrometry (DMS) has been used to separate critical phthalate isomers.
Method Validation and Quality Assurance in Undecyl Dodecyl Phthalate Analysis
Inter-laboratory Comparison and Standardization Efforts
Inter-laboratory comparison (ILC) studies are a crucial component of quality assurance and are essential for establishing the reproducibility and comparability of analytical methods across different laboratories. Participation in proficiency testing (PT) schemes allows laboratories to assess their performance against their peers and a reference value.
There are no specific inter-laboratory comparison studies or proficiency testing programs documented for undecyl dodecyl phthalate in the reviewed literature. However, such studies have been conducted for other phthalates, providing a framework for how such a program could be established for higher molecular weight phthalates. For example, an inter-laboratory comparison study involving five laboratories was conducted for the determination of various dialkyl phthalate esters in environmental and biological samples nih.govresearchgate.net. The results for di(2-ethylhexyl) phthalate (DEHP) showed relatively good agreement among the participating laboratories nih.gov. Another study under the HBM4EU project organized four rounds of proficiency tests for 15 phthalate biomarkers in human urine, involving 28 laboratories, which led to a substantial improvement in analytical performance and comparability of data nih.gov.
The standardization of analytical methods for phthalates is an ongoing effort. Organizations like the International Organization for Standardization (ISO) provide guidelines for method validation. For instance, ISO 12787 provides validation criteria for analytical results using chromatographic techniques in the analysis of cosmetics semanticscholar.orgresearchgate.net. The development of certified reference materials (CRMs) is also a key aspect of standardization, providing a benchmark for method validation and quality control. While CRMs are available for many common phthalates, a specific CRM for undecyl dodecyl phthalate is not readily found lgcstandards.com. The availability of such a standard would be a significant step towards the standardization of its analysis.
Given the absence of specific ILCs and certified standards for undecyl dodecyl phthalate, laboratories analyzing this compound would need to rely on rigorous in-house validation procedures and potentially use a structurally similar, certified high molecular weight phthalate as a quality control surrogate, with the understanding of its limitations.
A Scarcity of Environmental Data on Undecyl Dodecyl Phthalate
The provided outline requests detailed research findings on the ubiquity, transport, and fate of this specific compound across various environmental compartments. However, searches for quantitative data on its atmospheric, aquatic, and terrestrial occurrence, as well as its specific leaching and sorption characteristics, did not yield the necessary information to fulfill the detailed requirements of the requested article.
Therefore, it is not possible to provide a thorough and scientifically accurate article focusing solely on Undecyl Dodecyl Phthalate's environmental profile as outlined. The general behavior of high molecular weight phthalates can offer a theoretical framework for its expected environmental conduct, but this would be speculative and would not adhere to the strict focus on the specified compound. Further environmental monitoring and research are required to populate the knowledge base on the specific environmental distribution and fate of Undecyl Dodecyl Phthalate.
Environmental Distribution and Fate of Undecyl Dodecyl Phthalate
Degradation and Transformation Processes in Natural Systems
The environmental persistence and ultimate fate of undecyl dodecyl phthalate (B1215562), a long-chain phthalate ester, are governed by a combination of biological and non-biological degradation processes. While specific data for undecyl dodecyl phthalate is limited, the behavior of other long-chain phthalates provides a strong indication of its environmental transformation. Biodegradation is considered the primary mechanism for the removal of phthalate esters from most environmental compartments, supplemented by abiotic processes such as hydrolysis and photolysis. canada.ca
Biodegradation Pathways for Long-Chain Phthalate Esters (Aerobic and Anaerobic)
The microbial breakdown of long-chain phthalate esters like undecyl dodecyl phthalate is the most significant degradation pathway in soil and aquatic environments. researchgate.net This process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and specific microbial pathways may differ.
The initial and rate-limiting step in the biodegradation of phthalate diesters is the enzymatic hydrolysis of the ester bonds. nih.govnih.gov This process is catalyzed by various non-specific esterases and lipases produced by a wide range of microorganisms. nih.gov The hydrolysis occurs in a stepwise manner. First, one of the long alkyl chains is cleaved, resulting in the formation of a monoester, in this case, mono-undecyl phthalate or mono-dodecyl phthalate, and the corresponding alcohol (dodecanol or undecanol). nih.gov Subsequently, the second ester bond is hydrolyzed to yield phthalic acid and the other alcohol. nih.gov
Aerobic Degradation:
Under aerobic conditions, the degradation of the resulting phthalic acid proceeds through oxygen-dependent pathways. researchgate.net Bacteria and fungi initiate the breakdown of the aromatic ring of phthalic acid using dioxygenase enzymes. nih.govnih.gov This leads to the formation of intermediates like protocatechuic acid, which then undergoes ring cleavage. nih.gov The resulting aliphatic compounds are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to the production of carbon dioxide, water, and microbial biomass. iwaponline.com Numerous studies have demonstrated that while phthalates with shorter alkyl chains are more readily biodegradable, even high-molecular-weight phthalates like di(2-ethylhexyl) phthalate (DEHP) can be effectively degraded by various aerobic microorganisms. nih.govresearchgate.net
Anaerobic Degradation:
In anaerobic environments, such as buried sediments and some wastewater treatment processes, the biodegradation of long-chain phthalates also commences with the hydrolysis of the ester linkages to form phthalic acid. kaydiandesign.com The subsequent degradation of phthalic acid, however, follows a different pathway due to the absence of oxygen. The process is typically initiated by the activation of phthalate to phthaloyl-CoA. researchgate.net This is followed by decarboxylation to form benzoyl-CoA, a key intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netnih.gov Benzoyl-CoA is then further metabolized through various reduction and ring-cleavage pathways, ultimately leading to the production of methane (B114726) and carbon dioxide under methanogenic conditions. kaydiandesign.com Studies on other long-chain phthalates have shown that their degradation under anaerobic conditions is generally slower than under aerobic conditions. researchgate.net
Abiotic Degradation Mechanisms
While biodegradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of undecyl dodecyl phthalate in the environment. The primary abiotic degradation processes for phthalates are hydrolysis and photolysis. researchgate.net
Hydrolysis:
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. Phthalate esters can undergo hydrolysis to form their corresponding monoesters and alcohols, and subsequently phthalic acid. researchgate.net However, for long-chain phthalates, the rate of hydrolysis under typical environmental pH (5-9) and temperature conditions is generally very slow. researchgate.netnih.gov The long alkyl chains can sterically hinder the approach of water molecules to the ester linkage, thus reducing the reaction rate. tudelft.nl Therefore, hydrolysis is not considered a significant removal pathway for undecyl dodecyl phthalate in most natural surface waters. researchgate.net
Photolysis:
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Phthalates can absorb ultraviolet (UV) radiation from sunlight, which can lead to their degradation. researchgate.net Direct photolysis in aqueous environments is generally slow for phthalates. iwaponline.com However, indirect photolysis, involving reactions with photochemically produced reactive species such as hydroxyl radicals, can be a more significant degradation pathway, particularly in the atmosphere and sunlit surface waters. researchgate.net While specific data for undecyl dodecyl phthalate is not available, studies on other phthalates suggest that atmospheric photooxidation can be a relatively rapid degradation process. researchgate.net
Persistence and Environmental Half-lives
The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount of the substance to be removed. The environmental half-life of undecyl dodecyl phthalate will vary significantly depending on the environmental compartment and the prevailing conditions. Due to its long alkyl chains, it is expected to be more persistent than short-chain phthalates. researchgate.net
The high hydrophobicity of long-chain phthalates, including undecyl dodecyl phthalate, causes them to strongly adsorb to soil and sediment particles. canada.ca This sorption can reduce their bioavailability to microorganisms, thereby slowing down their biodegradation rate and increasing their persistence in these compartments. canada.ca
The following table provides a summary of reported environmental half-lives for various long-chain phthalate esters, which can serve as an estimate for the persistence of undecyl dodecyl phthalate.
| Phthalate Ester | Environmental Compartment | Half-life | Reference |
|---|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Aerobic Soil | 5.0 - 8.3 days | nih.gov |
| Di-n-octyl phthalate (DnOP) | Aerobic Biodegradation | ~14.8 days | researchgate.net |
| Diisononyl phthalate (DINP) | Sediment | ~33 years (calculated) | canada.ca |
| Di-n-butyl phthalate (DBP) | Anaerobic River Sediment | 9.4 days | researchgate.net |
| Generic Long-Chain Phthalate | Water (Biodegradation) | 15 days | mst.dk |
| Generic Long-Chain Phthalate | Soil (Biodegradation) | 30 days | mst.dk |
| Generic Long-Chain Phthalate | Sediment (Biodegradation) | 140 days | mst.dk |
Industrial and Commercial Applications of Undecyl Dodecyl Phthalate
Role as a Plasticizer in Polymer Science and Engineering
As a plasticizer, undecyl dodecyl phthalate (B1215562) is prized for its ability to impart flexibility, durability, and permanence to polymers. guidechem.comsmolecule.com It is a member of the high molecular weight phthalate category, which is characterized by low volatility, good heat stability, and strong compatibility with various polymers, most notably polyvinyl chloride (PVC). guidechem.comkinampark.com These characteristics make UDP a preferred choice for applications demanding long-term performance and resistance to environmental stressors.
Integration into Polyvinyl Chloride (PVC) Formulations
Undecyl dodecyl phthalate is extensively used as a primary plasticizer in flexible PVC formulations. guidechem.comsmolecule.com Its integration into the PVC matrix enhances the material's flexibility and workability, transforming the otherwise rigid polymer into a pliable material suitable for a wide array of products. The process of plasticization involves the UDP molecules embedding themselves between the PVC polymer chains, which reduces the intermolecular forces and allows the chains to move more freely against each other. researchgate.net
The high molecular weight of UDP contributes to its low volatility, which is a critical performance characteristic in PVC products. guidechem.comkinampark.comsci-hub.se This low volatility ensures that the plasticizer remains within the PVC matrix over time, even at elevated temperatures, leading to excellent aging performance and durability of the final product. guidechem.comchemceed.com Formulations containing UDP exhibit good heat and light stability, which is crucial for products exposed to various environmental conditions. infochems.co.kr
A typical flexible PVC formulation incorporating a high molecular weight plasticizer like UDP would generally consist of PVC resin, the plasticizer, fillers, stabilizers, and lubricants, with the plasticizer content significantly influencing the final properties of the material. kinampark.com
Table 1: Typical Flexible PVC Formulation Example
| Ingredient | Parts by Weight (phr) |
| PVC Resin | 100 |
| Plasticizer (e.g., UDP) | 40 - 60 |
| Filler (e.g., Calcium Carbonate) | 20 - 40 |
| Stabilizer (e.g., Lead-based or Mixed Metal) | 2 - 5 |
| Lubricant | 0.5 - 1.5 |
Note: This table represents a general formulation; specific ratios vary based on the desired properties of the end product.
Applications in Specialty Polymers and Materials (e.g., Cables, Flooring)
The advantageous properties of undecyl dodecyl phthalate, particularly its low volatility and good thermal stability, make it highly suitable for specialty polymer applications where performance and longevity are paramount. guidechem.comsci-hub.seinfochems.co.kr
Electrical Wires and Cables: In the wire and cable industry, UDP is a key component in the PVC insulation and jacketing. infochems.co.krspecialchem.com Electrical cables often operate at elevated temperatures, and the low volatility of UDP ensures that the insulation retains its flexibility and electrical insulating properties over the product's lifespan. kinampark.comresearchgate.netchemceed.com Its excellent oven-aged retained elongation properties are a testament to its durability in high-temperature environments. infochems.co.kr High molecular weight phthalates like UDP are essential for meeting the stringent specifications for electrical cable insulation, particularly for applications rated for 90°C and 105°C. researchgate.net
Vinyl Flooring and Wall Coverings: Undecyl dodecyl phthalate is also utilized in the manufacturing of resilient vinyl flooring and wall coverings. guidechem.comnih.gov These applications require a plasticizer that can provide long-lasting flexibility and withstand wear and tear. The permanence of UDP helps to prevent the flooring or wall covering from becoming brittle and cracking over time. While many modern flooring products are moving towards non-phthalate or bio-based plasticizers, high molecular weight phthalates have historically been a key ingredient in achieving the desired performance characteristics. polysales.com
Utilization in Non-Polymeric Industrial Processes
Beyond its primary role as a plasticizer, undecyl dodecyl phthalate is also employed in various non-polymeric industrial applications.
Applications in Paints, Adhesives, and Coatings
Phthalates are used as plasticizers in various coatings, including paints, lacquers, and varnishes, to impart flexibility and reduce the tendency of the coating to chip. nih.gov Undecyl dodecyl phthalate can be found in adhesives and sealants, where it improves the flexibility and adhesion of the product. nih.gov Its compatibility with polymers like acrylics and polyvinyl acetate (B1210297), which are common in paints and adhesives, allows it to be effectively incorporated into these systems. nih.gov The use of UDP in these applications benefits from its low volatility, which contributes to the stability and longevity of the coating or adhesive.
Comparative Analysis of Undecyl Dodecyl Phthalate with Alternative Plasticizers
The selection of a plasticizer is a critical decision in product formulation, driven by performance requirements, processing characteristics, and cost. Undecyl dodecyl phthalate is often compared with other plasticizers, both within the phthalate family and from other chemical classes.
High molecular weight phthalates like UDP, diisoundecyl phthalate (DIUP), and diisotridecyl phthalate (DTDP) are characterized by their low volatility and permanence, which generally results in superior high-temperature performance compared to lower molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP). kinampark.comsci-hub.se However, this increased molecular weight can also lead to lower plasticizing efficiency, meaning more plasticizer may be needed to achieve the same level of softness. sci-hub.se
Trimellitates , such as trioctyl trimellitate (TOTM), are another class of high-performance plasticizers often used in demanding applications like high-temperature wire and cable insulation. kinampark.comresearchgate.net They are known for being even less volatile and having better thermal stability than high molecular weight phthalates. researchgate.net However, trimellitates are typically more expensive and can be more difficult to process in PVC formulations compared to phthalates. google.com UDP can serve as an economical partial replacement for trimellitates in some applications, offering a balance of performance and cost. infochems.co.kr
Adipate esters are known for imparting excellent low-temperature flexibility, often superior to that of phthalates. researchgate.net However, they are generally more volatile and have higher migration rates than high molecular weight phthalates like UDP. researchgate.net
Alternative non-phthalate plasticizers , such as dioctyl terephthalate (B1205515) (DEHT) and 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), have gained significant market share as replacements for some ortho-phthalates. industrialchemicals.gov.auwikipedia.org These alternatives are often chosen for applications with specific regulatory requirements or consumer preferences.
Table 2: Comparative Properties of Selected Plasticizers
| Plasticizer | Chemical Class | Molecular Weight ( g/mol ) | Key Characteristics |
| Undecyl Dodecyl Phthalate (UDP) | High MW Phthalate | ~502 | Low volatility, good heat stability, good electrical properties. infochems.co.kr |
| Di(2-ethylhexyl) Phthalate (DEHP) | Low MW Phthalate | 390.56 | General-purpose, good efficiency, but higher volatility than HMW phthalates. specialchem.com |
| Diisononyl Phthalate (DINP) | High MW Phthalate | 418.64 | Good balance of properties, lower volatility than DEHP. sci-hub.se |
| Diisodecyl Phthalate (DIDP) | High MW Phthalate | 446.7 | Lower volatility and better high-temperature performance than DINP. sci-hub.se |
| Trioctyl Trimellitate (TOTM) | Trimellitate | 546.8 | Very low volatility, excellent high-temperature performance, higher cost. researchgate.net |
| Di(2-ethylhexyl) Adipate (DEHA) | Adipate | 370.57 | Excellent low-temperature flexibility, higher volatility than phthalates. researchgate.net |
| Dioctyl Terephthalate (DEHT/DOTP) | Terephthalate | 390.56 | Common non-phthalate alternative, good general performance. industrialchemicals.gov.au |
Performance Characteristics in Specific Industrial Applications (e.g., permanence, volatility)
The performance of undecyl dodecyl phthalate is primarily defined by its high molecular weight, which directly influences its physical and chemical properties in polymer formulations. sci-hub.sekinampark.com Key characteristics include low volatility, high permanence, and excellent thermal stability, making it a preferred choice for applications involving elevated temperatures and requiring long service life. cpsc.govguidechem.cominfochems.co.krgoogle.com
UDP's low volatility means it does not easily evaporate from the plastic matrix, even when exposed to heat, which is a critical attribute for maintaining the integrity and flexibility of the end product over time. guidechem.comkinampark.com This high degree of permanence ensures that the material's mechanical properties are retained. cpsc.govgoogle.com It exhibits a lower migration rate from finished products compared to lower molecular weight phthalates. cpsc.gov These properties are particularly advantageous in the automotive and building industries, where components are often subjected to harsh environmental conditions. cpsc.gov
One of the principal applications for UDP is in the insulation and jacketing of wires and cables. cpsc.govinfochems.co.krspecialchem.com In this sector, its good electrical properties and heat stability are essential for safety and performance. infochems.co.kr The compound's ability to resist degradation under thermal stress helps prevent the material from becoming brittle, thereby extending the product's lifespan. guidechem.com Furthermore, UDP has been positioned as an economical replacement for more costly specialty plasticizers, such as trimellitates or polymerics, in certain high-heat scenarios. infochems.co.kr
Below is a table summarizing the key performance characteristics of Undecyl Dodecyl Phthalate.
| Property | Value/Characteristic | Significance in Applications | Source(s) |
| Physical State | Colorless, oily liquid | Ease of mixing with polymer resins. | smolecule.comguidechem.com |
| Molecular Weight | ~488-502 g/mol | Contributes to low volatility and high permanence. | guidechem.comsci-hub.seinfochems.co.kr |
| Volatility | Low | Ensures plasticizer retention in the final product, especially at high temperatures; reduces emissions. | cpsc.govguidechem.comkinampark.comgoogle.com |
| Permanence | High | Provides long-term flexibility and durability to PVC products; low migration rate. | cpsc.govinfochems.co.krgoogle.com |
| Thermal Stability | Good heat and light stability | Suitable for high-temperature applications like wire and cable insulation and automotive interiors. | guidechem.cominfochems.co.kr |
| Electrical Properties | Good | Essential for use in electrical wire and cable jacketing. | infochems.co.kr |
| Primary Application | Plasticizer for Polyvinyl Chloride (PVC) | Imparts flexibility and durability to a wide range of PVC products. | smolecule.comguidechem.comesslabshop.com |
| Key Industries | Automotive, Building & Construction | Used in wire/cable insulation, jacketing, and other components requiring high performance. | cpsc.govthermofisher.com |
Economic Considerations and Market Dynamics in Plasticizer Selection
The selection of undecyl dodecyl phthalate in the broader plasticizers market is influenced by a complex interplay of economic factors, regulatory pressures, and performance requirements. The global market for plasticizers is substantial, valued at over USD 17 billion, and is projected to grow, driven by increasing demand from the construction, automotive, and consumer goods sectors. straitsresearch.commeticulousresearch.com
Phthalate-based plasticizers have traditionally dominated the market due to their versatility and cost-effectiveness. straitsresearch.comfuturemarketinsights.com Within this category, a significant market trend is the shift from low molecular weight (LMW) phthalates to high molecular weight (HMW) phthalates like UDP. sci-hub.se This transition is largely driven by regulatory actions in regions like Europe and North America, which have restricted the use of certain LMW phthalates over health and environmental concerns. sci-hub.sefuturemarketinsights.com This regulatory landscape creates a market opportunity for HMW phthalates, which are considered to have a more favorable profile for these concerns.
From an economic standpoint, UDP is classified as a performance plasticizer, which typically entails higher production costs compared to general-purpose plasticizers like Di(2-ethylhexyl) phthalate (DEHP). kinampark.com However, its specific performance benefits, such as low volatility, can justify the higher cost in applications where durability and high-temperature resistance are critical. sci-hub.segoogle.com In some cases, UDP can serve as a cost-effective alternative to even more expensive specialty plasticizers like trimellitates, offering a balance between price and performance. infochems.co.kr
The market is not without its challenges. Volatile prices for raw materials, such as undecyl and dodecyl alcohols derived from petrochemical sources, can impact the production cost and final price of UDP. meticulousresearch.com Furthermore, there is growing competition from non-phthalate and bio-based plasticizers, driven by a push for more sustainable and "green" solutions across industries. straitsresearch.commeticulousresearch.comfuturemarketinsights.com While phthalates still hold the largest market share, the demand for these alternatives is growing, particularly in sensitive applications like medical devices and food packaging. futuremarketinsights.com
The table below outlines the key economic and market factors influencing the use of Undecyl Dodecyl Phthalate.
| Factor | Description | Impact on Undecyl Dodecyl Phthalate | Source(s) |
| Market Growth | The global plasticizers market is expanding, driven by construction and automotive industries. | Provides a growing demand base for high-performance plasticizers. | straitsresearch.commeticulousresearch.com |
| Regulatory Trends | Increasing restrictions on low molecular weight (LMW) phthalates. | Creates market opportunities for HMW phthalates like UDP as replacements. | sci-hub.sefuturemarketinsights.com |
| Cost-Performance Balance | UDP is a performance plasticizer with higher costs than general-purpose types but is cheaper than some specialty plasticizers (e.g., trimellitates). | Competitively positioned for applications requiring high performance without the cost of top-tier specialty plasticizers. | kinampark.cominfochems.co.kr |
| Raw Material Costs | Prices for precursor alcohols can be volatile. | Can lead to price fluctuations and affect its cost-competitiveness. | meticulousresearch.com |
| Competition | Growing demand for non-phthalate and bio-based plasticizers. | Poses a long-term challenge to the market share of all phthalate-based products, including UDP. | straitsresearch.comfuturemarketinsights.com |
| Regional Dynamics | Asia-Pacific is the largest and fastest-growing regional market for plasticizers. | Represents a significant geographic area for market growth and demand. | straitsresearch.commeticulousresearch.com |
Advanced Research Perspectives and Emerging Areas
Computational Chemistry and Molecular Modeling of Phthalate (B1215562) Esters
Computational chemistry and molecular modeling have become indispensable tools for investigating the behavior of phthalate esters like undecyl dodecyl phthalate at a molecular level. These techniques provide insights that are often difficult or impossible to obtain through experimental methods alone.
Predictive Modeling of Environmental Fate and Partitioning
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for estimating the environmental distribution of phthalates. canada.cadmu.dk These models correlate the molecular structure of a chemical with its physical-chemical properties and environmental behavior.
For long-chain phthalates such as undecyl dodecyl phthalate, key properties influencing their environmental fate include:
Octanol-Water Partition Coefficient (Kow): This value indicates the hydrophobicity of a compound. Long-chain phthalates have high Kow values, signifying a strong tendency to sorb to organic matter in soil and sediment rather than remaining in water. researchgate.net
Henry's Law Constant (H): This constant relates the concentration of a substance in air to its concentration in water. While H increases with alkyl chain length, the high sorption of heavier phthalates to suspended matter in water can offset their potential for evaporation. researchgate.net
Octanol-Air Partition Coefficient (Koa): Phthalates exhibit high Koa values, suggesting significant sorption to aerosol particles, soil, and vegetation. researchgate.net
Table 1: Key Physicochemical Properties for Environmental Fate Modeling of Long-Chain Phthalates
| Property | Description | Trend with Increasing Alkyl Chain Length | Implication for Undecyl Dodecyl Phthalate |
| Water Solubility | The maximum amount of a substance that can dissolve in water. | Decreases significantly. researchgate.net | Very low water solubility. |
| Vapour Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Decreases. researchgate.net | Low volatility. |
| Octanol-Water Partition Coefficient (Kow) | A measure of hydrophobicity. | Increases significantly. researchgate.net | High hydrophobicity, strong sorption to organic matter. |
| Henry's Law Constant (H) | The ratio of a chemical's concentration in air to its concentration in water. | Increases. researchgate.net | Higher evaporative potential from water, but offset by sorption. |
| Octanol-Air Partition Coefficient (Koa) | A measure of partitioning between octanol (B41247) and air, indicating sorption potential to organic aerosols and surfaces. | High values. researchgate.net | Appreciable sorption to aerosol particles, soil, and vegetation. |
This table is generated based on general trends for long-chain phthalates as specific data for undecyl dodecyl phthalate is limited.
Simulation of Polymer-Plasticizer Interactions
Molecular dynamics (MD) simulations are a powerful technique for understanding how plasticizers like undecyl dodecyl phthalate interact with polymer matrices, such as polyvinyl chloride (PVC), at an atomic level. mdpi.comnih.gov These simulations can predict material properties and provide insights into the mechanisms of plasticization and plasticizer migration. acs.orgcore.ac.ukmcmaster.ca
Key findings from simulation studies on phthalate-polymer systems include:
Compatibility: The compatibility between a plasticizer and a polymer can be estimated by comparing their solubility parameters, which are derived from cohesive energy density calculations. mcmaster.camdpi.com Good compatibility is essential for effective plasticization. acs.org For instance, simulations have shown that some bio-based plasticizers exhibit higher compatibility with PVC than traditional phthalates due to stronger interaction forces like electrostatic interactions and hydrogen bonding. rsc.org
Plasticization Efficacy: Simulations can predict how the addition of a plasticizer affects the mechanical properties of the polymer, such as its glass transition temperature (Tg) and Young's modulus. core.ac.ukscispace.com Plasticizers increase the mobility of polymer chains, reducing stiffness and Tg. mdpi.comaip.org
Migration Resistance: A significant concern with plasticizers is their tendency to migrate out of the polymer matrix. MD simulations have revealed that the relaxation of the plasticizer's alkyl side chains is a critical factor limiting their diffusion within the polymer. acs.orgmcmaster.ca This makes the side chain configuration a key parameter in designing plasticizers with better migration resistance. acs.org The diffusion capability of a plasticizer is also influenced by its interaction with the polymer; stronger interactions, such as hydrogen bonds, can lead to lower diffusion rates. mdpi.comnih.gov
Full-atom molecular modeling protocols have been developed and validated for common phthalates, enabling the prediction of performance for new or alternative plasticizers. acs.orgmcmaster.caresearchgate.net These computational approaches are crucial for guiding the molecular design of next-generation plasticizers with improved performance and reduced environmental impact. acs.orgresearchgate.net
Innovative Remediation Technologies for Phthalate-Contaminated Environments
The widespread presence of phthalates, including high-molecular-weight compounds like undecyl dodecyl phthalate, in the environment necessitates the development of effective remediation strategies. iwaponline.com Research is focused on enhancing existing technologies and exploring novel approaches to degrade these persistent pollutants.
Bioremediation Enhancements and Novel Microbial Consortia
Bioremediation, which uses microorganisms to break down pollutants, is considered a promising and cost-effective method for cleaning up phthalate-contaminated soil and water. researchgate.netnih.goviwaponline.com However, the high hydrophobicity and complex structure of long-chain phthalates can make them resistant to degradation. iwaponline.comnih.gov
Recent advancements focus on:
Novel Microbial Consortia: While many individual bacterial and fungal strains can degrade phthalates, mixed microbial consortia often exhibit higher efficiency and greater adaptability to harsh environmental conditions. repositorioinstitucional.mxplos.org These consortia can be artificially constructed by combining specialized strains that target different parts of the degradation process—for example, some strains that excel at breaking down long-chain phthalates and others that degrade the intermediate products like phthalic acid. nih.govresearchgate.net The synergy between different microbial species in a consortium leads to more complete mineralization of the pollutants. repositorioinstitucional.mx For example, a consortium named LF, dominated by Gordonia and Rhodococcus species, was shown to effectively degrade a wide range of phthalates, from short-chain to long-chain varieties. plos.org
Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific phthalate-degrading microorganisms into a contaminated site to enhance the native microbial population's degradation capacity. researchgate.net Biostimulation, on the other hand, involves modifying the environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms. Both strategies have shown promise in remediating phthalate-contaminated soils. mdpi.com
Halotolerant and Adaptable Strains: Isolating and utilizing microorganisms from extreme environments, such as saline soils or marine plastic debris, can yield strains with high tolerance to adverse conditions and excellent degradation capabilities for high-molecular-weight phthalates. plos.orgmdpi.com For instance, Rhodococcus ruber YC-YT1, isolated from marine plastic debris, demonstrated the ability to degrade various phthalates in high-salinity environments. mdpi.com
Table 2: Examples of Microbial Consortia for Phthalate Degradation
| Consortium/Strain | Key Microorganisms | Target Phthalates | Key Findings | Reference |
| Synthetic Consortium | Glutamicibacter sp., Cupriavidus sp., Gordonia sp. | Mixed short- and long-chain PAEs | Simultaneous and efficient degradation of six priority phthalates. | researchgate.net |
| Consortium LF | Gordonia sp., Rhodococcus sp., Achromobacter sp. | Di-(2-ethylhexyl) phthalate (DEHP) and other PAEs | Halotolerant; degraded 93.84% of 1000 mg/l DEHP in 48 hours. | plos.org |
| Rhodococcus ruber YC-YT1 | Single Strain | DEHP and 12 other PAEs | Isolated from marine plastic debris; effective in saline environments. | mdpi.com |
| SSB-Consortium | Serratia sp., Pseudomonas sp., Achromobacter sp., and others | Diisononyl phthalate (DINP) | Efficient degradation of a long-chain phthalate in saline conditions. | repositorioinstitucional.mx |
Advanced Oxidation Processes for Phthalate Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). iwaponline.comrsc.org AOPs are considered an emerging and effective technology for degrading persistent compounds like phthalates. iwaponline.comiwaponline.comnih.gov
Various AOPs have been investigated for phthalate degradation:
Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates hydroxyl radicals that can break down phthalate molecules. rsc.orgmdpi.comfrontiersin.org Studies have shown that the degradation rate in photocatalytic systems can depend on the phthalate's structure; for example, in a UV/TiO2 system, diethyl phthalate (DEP) and dimethyl phthalate (DMP) were degraded more readily than dibutyl phthalate (DBP). frontiersin.org
Ozone-Based Processes: Ozonation alone can degrade phthalates, but its efficiency is significantly enhanced when combined with other processes, such as UV radiation (O3/UV) or hydrogen peroxide (O3/H2O2). iwaponline.comresearchgate.net These combinations produce a higher concentration of hydroxyl radicals, leading to faster degradation rates. iwaponline.com
Fenton and Photo-Fenton Processes: The Fenton reaction (Fe2+/H2O2) generates hydroxyl radicals and has been successfully used for phthalate degradation. iwaponline.comiwaponline.com The efficiency can be further improved by using UV light (photo-Fenton), which enhances the production of radicals. deswater.com
Sulfate (B86663) Radical-Based AOPs: More recently, AOPs based on sulfate radicals (SO4•−) have gained attention. Sulfate radicals have a higher oxidation potential than hydroxyl radicals and can be more effective in degrading certain organic pollutants. nih.govresearchgate.net
While AOPs are powerful, they can have disadvantages such as high operational costs and the potential formation of toxic by-products, which necessitates careful process control and sometimes further treatment steps. rsc.org
Cross-Disciplinary Research on Phthalate Esters in Environmental Systems
Understanding the full impact of undecyl dodecyl phthalate and other phthalate esters requires a cross-disciplinary research approach, integrating knowledge from environmental science, chemistry, toxicology, and computational modeling. The complexity of phthalate behavior—from their release from consumer products to their ultimate fate and transport in the environment—demands collaborative efforts. researchgate.netresearchgate.net
Future research directions include:
Integrated Fate and Exposure Modeling: Combining environmental fate models with human exposure models to create a more complete picture of the risks associated with phthalates. This involves tracking the chemical from its source, through various environmental compartments, and ultimately to potential human contact routes.
Linking Molecular Properties to Ecosystem Impact: Using computational toxicology to predict the potential adverse effects of phthalates and their degradation byproducts on various organisms. This involves understanding how molecular structure relates to biological activity and toxicity.
Developing Sustainable Alternatives: A major area of cross-disciplinary research is the design and evaluation of safer, high-performance alternatives to conventional phthalates. scispace.com This requires collaboration between material scientists, chemists, and toxicologists to create plasticizers that are effective, economically viable, and have minimal environmental and health impacts. Molecular modeling plays a key role in the initial screening and design of these new molecules. acs.orgresearchgate.net
Life Cycle Assessment: Conducting comprehensive life cycle assessments for both existing phthalates and their potential replacements. This involves evaluating the environmental impact of a substance from its production and use to its end-of-life, including disposal and degradation.
By integrating these diverse research fields, a more holistic understanding of the environmental implications of undecyl dodecyl phthalate can be achieved, leading to more effective management strategies and the development of greener chemical technologies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of undecyl dodecyl phthalate, and how are they experimentally determined?
- Answer: Critical properties include molecular weight (488.74 g/mol), density (0.952 g/cm³ at 20°C), boiling point (511.85°C), and vapor pressure (10 Pa at 150°C) . These are typically measured via differential scanning calorimetry (melting point), gas chromatography (boiling point), and gravimetric or manometric methods (vapor pressure). For accurate identification, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) to resolve structural ambiguities .
Q. What safety protocols are recommended for handling undecyl dodecyl phthalate in laboratory settings?
- Answer: Use enclosed systems or local exhaust ventilation to minimize inhalation. Wear nitrile gloves (EN 374 compliant) and safety goggles. Implement spill containment measures to prevent environmental release. Safety showers and eye-wash stations must be accessible . Regularly validate glove integrity using ASTM F739 standards .
Q. How can researchers synthesize undecyl dodecyl phthalate, and what thermodynamic considerations apply?
- Answer: The compound is synthesized via esterification of phthalic anhydride with undecyl and dodecyl alcohols. Reaction enthalpy (ΔrH°) for similar phthalate esterifications is approximately -37.1 kJ/mol in liquid-phase monoesterification . Optimize reaction conditions (e.g., acid catalysts, temperature ~150°C) to enhance yield and minimize side products like diesters .
Advanced Research Questions
Q. What analytical techniques are most effective for quantifying undecyl dodecyl phthalate in complex matrices (e.g., environmental samples)?
- Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with methanol:water (90:10) as a mobile phase for high sensitivity . For trace detection, employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents. Calibrate with certified reference materials (e.g., 100 µg/mL in methanol) to ensure accuracy .
Q. How can computational modeling predict the environmental behavior or toxicity of undecyl dodecyl phthalate?
- Answer: Molecular docking studies (e.g., using AutoDock Vina) reveal interactions with biological receptors, such as estrogen receptors, which inform toxicity profiles . Quantitative structure-activity relationship (QSAR) models predict biodegradation rates and bioaccumulation potential based on topological polar surface area (TPSA) and logP values .
Q. How should researchers address contradictions in existing data on undecyl dodecyl phthalate’s environmental persistence?
- Answer: Conduct systematic reviews following EPA guidelines . Compare degradation half-lives across studies under standardized conditions (e.g., OECD 301B for biodegradation). Confounding factors (e.g., pH, microbial activity) should be controlled. Meta-analyses can resolve discrepancies by weighting data quality (e.g., peer-reviewed vs. gray literature) .
Q. What experimental designs are optimal for assessing the compound’s leaching dynamics from polymer matrices?
- Answer: Use accelerated aging tests (e.g., 70°C for 24 hours) in simulated environments (water, soil). Quantify leaching via gas chromatography with flame ionization detection (GC-FID). Apply Fickian diffusion models to extrapolate long-term release kinetics .
Methodological Guidance
Q. How can researchers validate the purity of undecyl dodecyl phthalate batches?
- Answer: Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to detect impurities. Purity ≥98% is achievable via fractional distillation under reduced pressure (10–15 mmHg) .
Q. What strategies mitigate cross-contamination in multi-phthalate studies?
- Answer: Use separate glassware for each phthalate and pre-rinse with hexane. Implement blank samples in analytical runs to detect carryover. Store standards in amber vials at -20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
